molecular formula C₂₈H₂₇F₂N₃O B1160401 Dehydro Pimozide

Dehydro Pimozide

Cat. No.: B1160401
M. Wt: 459.53
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydro Pimozide is a structural derivative of the antipsychotic drug pimozide, a diphenylbutylpiperidine class compound approved for treating Tourette syndrome and chronic schizophrenia . While pimozide primarily acts as a dopamine D₂ receptor antagonist, this compound’s specific pharmacological profile remains less characterized. Unlike pimozide, which has well-documented clinical applications, this compound’s therapeutic relevance is yet to be fully explored, though structural analogs of pimozide have shown promise in diverse areas such as oncology and neurodegenerative diseases .

Properties

Molecular Formula

C₂₈H₂₇F₂N₃O

Molecular Weight

459.53

Synonyms

1-[1-[4,4-Bis(4-fluorophenyl)butyl]-1,2,3,6-tetrahydro-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one; 

Origin of Product

United States

Comparison with Similar Compounds

Pimozide vs. TRVA242

TRVA242, a pimozide derivative, was developed to address pimozide’s side effects (e.g., extrapyramidal symptoms) while enhancing efficacy in neuromuscular junction (NMJ) stabilization for ALS treatment.

  • Efficacy :
Compound Model System Key Finding Reference
Pimozide C. elegans, Zebrafish Rescued NMJ defects but caused side effects due to multi-target activity
TRVA242 Zebrafish, Mice Restored NMJ function in mut-TDP43 and mut-SOD1 models with higher potency
  • Mechanism : TRVA242 retains pimozide’s NMJ-stabilizing properties but exhibits improved selectivity, reducing off-target interactions .

Pimozide vs. STAT3 Inhibitors (Metformin)

Both pimozide and metformin inhibit STAT3 phosphorylation (Tyr705) in triple-negative breast cancer (TNBC), but their mechanisms differ:

  • Pimozide: Directly suppresses STAT3 activity, reversing IL-6-induced oncogenic phenotypes in hepatocellular carcinoma .

Pimozide vs. Autophagy Modulators (Fluspirilene, Penfluridol)

Pimozide and related diphenylbutylpiperidines induce lysosomal dysfunction and autophagy, but their clinical utility varies:

  • Pimozide : Weak autophagy activator; cytotoxic effects rely on cationic amphiphilic properties disrupting lysosomal pH .
  • Penfluridol : Stronger autophagy inducer with higher potency in cancer cell death .

Metabolism :

  • Pimozide: Primarily metabolized by CYP3A4 (major pathway) and CYP2D6 (minor pathway), producing metabolites like 5-hydroxypimozide . Drug-drug interactions with CYP inhibitors (e.g., fluoxetine) necessitate careful dosing .

Hepatotoxicity :

  • Pimozide : Classified as a false positive in deep learning hepatotoxicity models, though clinical hepatotoxicity is rare .
  • Apigenin (a structurally unrelated compound): True hepatotoxicant with higher prediction accuracy in the same models .

Antiviral Potential

Pimozide exhibits off-target antiviral activity:

  • SARS-CoV-2 : Binds 3CLpro (IC₅₀ < 100 μM) and elevates endosomal pH, akin to hydroxychloroquine .
  • Lurasidone: Another antipsychotic with RdRp-binding affinity but lower potency than pimozide .

Q & A

Advanced Research Question

  • Co-culture systems : Combine HCC and prostate cancer cells to assess cross-talk between EMT and STAT3.
  • Multiplex immunofluorescence : Co-stain for E-cadherin (EMT) and p-STAT3 in tumor sections .
  • RNAi knockdown : Silence STAT3 in HCC cells to determine if EMT suppression is STAT3-dependent .

How to design a study evaluating Pimozide’s impact on drug-resistant cancer populations?

Advanced Research Question
Leverage SP cells (MHCC-97L) or CD133+ cells , which exhibit intrinsic resistance to 5-FU and cisplatin . Key steps:

Pre-treat cells with chemotherapeutics to enrich resistant populations.

Treat with Pimozide (5–10 μM) and quantify survival via MTT .

Validate synergy using combination index (CI) calculations (e.g., Chou-Talalay method).

What statistical approaches are recommended for analyzing Pimozide’s dose-response data?

Advanced Research Question

  • Dose-response curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC50 .
  • ANOVA with post hoc tests : Compare multiple doses (e.g., 0–20 μM) using Dunnett’s test .
  • Triangulation : Combine proliferation (MTT), migration (transwell), and protein expression (western blot) data to confirm consistency .

How to address ethical and translational gaps in Pimozide research?

Advanced Research Question

  • Toxicity profiling : Conduct subchronic studies in rodents (e.g., 12-week exposure) with liver/kidney histopathology .
  • Clinical relevance : Compare in vitro IC50 values (e.g., 5–10 μM) to achievable serum concentrations in humans.
  • FINER criteria : Ensure research is Feasible, Novel, Ethical, and Relevant by prioritizing CSC-specific mechanisms .

What secondary data sources are acceptable for systematic reviews on Pimozide?

Methodological Guidance
Exclude non-peer-reviewed sources (e.g., ). Prioritize:

  • PubMed/MEDLINE : For preclinical studies on STAT3 and EMT .
  • Cochrane Library : For toxicity meta-analyses .
  • DrugBank : Pharmacokinetic data (e.g., LD50 across species) .

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